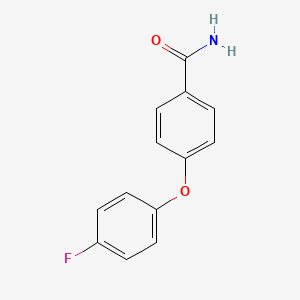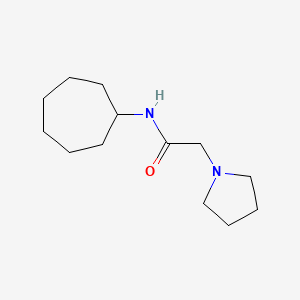
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide, also known as CPP-109, is a synthetic compound that belongs to the class of drugs called gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme, GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. The inhibition of GABA transaminase by CPP-109 increases the levels of GABA in the brain, which has been shown to have therapeutic effects on various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide exerts its therapeutic effects by increasing the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. The inhibition of GABA transaminase by this compound leads to an increase in the levels of GABA, which has been shown to have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to a decrease in the activity of neurons in the brain. This has been shown to have therapeutic effects on various neurological and psychiatric disorders. In addition, this compound has been shown to have a low toxicity profile and does not produce significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. In addition, this compound has a low toxicity profile and does not produce significant side effects, which makes it a safe compound for use in lab experiments. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has shown promising results in preclinical and clinical studies for its potential therapeutic effects on various neurological and psychiatric disorders. Future research could focus on the development of more water-soluble analogs of this compound, which could improve its usefulness in lab experiments. In addition, further studies could investigate the potential therapeutic effects of this compound on other neurological and psychiatric disorders.
Métodos De Síntesis
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide is synthesized through a multi-step process that involves the reaction of cyclopentanone with methylamine, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including addiction, anxiety, depression, and epilepsy. Several preclinical and clinical studies have shown promising results in these areas.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11-6-4-5-9-15(11)10-13(16)14-12-7-2-3-8-12/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWGGXJUONXMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)


![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)



![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)





![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)